N-tert-butyl-4-(dimethylamino)benzamide
Description
N-tert-butyl-4-(dimethylamino)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and a dimethylamino substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
N-tert-butyl-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)14-12(16)10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKLAYFTZTTXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-tert-butyl-4-(dimethylamino)benzamide can be achieved through several synthetic routes. One common method involves the reaction of di-tert-butyl dicarbonate with 4-(dimethylamino)benzoic acid in the presence of a suitable base. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-tert-butyl-4-(dimethylamino)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce amines.
Scientific Research Applications
N-tert-butyl-4-(dimethylamino)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(dimethylamino)benzamide involves its interaction with molecular targets such as FXRα. As a selective antagonist of FXRα, this compound induces rearrangements of specific helices in the receptor’s ligand-binding domain, leading to the formation of a homodimer. This structural change prevents the receptor from interacting with its coactivators, thereby inhibiting its activity . The modulation of FXRα activity has significant implications for metabolic processes, including glucose and lipid metabolism.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
*Estimated based on molecular formula.
Key Observations:
- Substituent Diversity: The target compound’s tert-butyl and dimethylamino groups contrast with analogs featuring benzylidene (e.g., ) or simple methyl substituents (e.g., ). Benzylidene derivatives exhibit imine linkages, which may enhance rigidity and π-conjugation compared to the target’s flexible amide backbone.
- Spectral Data : HRMS values for benzylidene analogs (e.g., 293.1060–305.1260) reflect their higher molecular weights compared to the target compound.
- Synthetic Yields : N-benzylidene derivatives are synthesized in high yields (~80%) via reflux with K2CO3/Na2SO4 in toluene, followed by distillation . The tert-butyl group in N-(tert-butyl)-4-methylbenzamide likely requires milder conditions due to steric hindrance .
Functional Group Impact on Properties
- Steric Effects : The tert-butyl group in the target compound and N-(tert-butyl)-4-methylbenzamide may reduce solubility in polar solvents but improve thermal stability.
- Biological Relevance: Chlorinated analogs (e.g., ) are often explored for pharmacological activity, whereas dimethylamino-substituted benzamides may serve as intermediates in organocatalysis .
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